Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1697719-07-5
VCID: VC5376530
InChI: InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-4-11(14,5-7-15)8(12)13/h8H,4-7,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(C(F)F)N
Molecular Formula: C11H20F2N2O2
Molecular Weight: 250.29

Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate

CAS No.: 1697719-07-5

Cat. No.: VC5376530

Molecular Formula: C11H20F2N2O2

Molecular Weight: 250.29

* For research use only. Not for human or veterinary use.

Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate - 1697719-07-5

Specification

CAS No. 1697719-07-5
Molecular Formula C11H20F2N2O2
Molecular Weight 250.29
IUPAC Name tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-4-11(14,5-7-15)8(12)13/h8H,4-7,14H2,1-3H3
Standard InChI Key KNVOYLVFPDXDNQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate has the molecular formula C₁₂H₂₀F₂N₂O₂ and a molecular weight of 274.29 g/mol. The Boc group at the 1-position protects the secondary amine, while the 4-position hosts both an amino (-NH₂) and difluoromethyl (-CF₂H) group. This substitution pattern creates a stereochemical center, though racemic mixtures are typically reported in synthetic protocols .

Key Structural Attributes:

  • Piperidine Ring: Confers rigidity and influences pharmacokinetic properties.

  • Difluoromethyl Group: Enhances lipophilicity and resistance to oxidative metabolism.

  • Boc Protection: Facilitates selective functionalization during multi-step syntheses .

Synthetic Methodologies

General Synthesis Strategies

The compound is synthesized via a three-step sequence:

  • Borylation: A piperidine precursor undergoes borylation at the 4-position using reagents like bis(pinacolato)diboron.

  • Cross-Coupling: Suzuki-Miyaura coupling introduces the difluoromethyl group via reaction with a difluoromethylboronic ester .

  • Boc Protection: The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Representative Reaction Scheme:

  • Piperidine → 4-Borylated Intermediate
    C5H11N+B2pin2Pd CatalystC5H10N-Bpin\text{C}_5\text{H}_{11}\text{N} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd Catalyst}} \text{C}_5\text{H}_{10}\text{N-Bpin}

  • Difluoromethylation
    C5H10N-Bpin+CF2H-BpinPdC6H10F2N\text{C}_5\text{H}_{10}\text{N-Bpin} + \text{CF}_2\text{H-Bpin} \xrightarrow{\text{Pd}} \text{C}_6\text{H}_{10}\text{F}_2\text{N}

  • Boc Protection
    C6H10F2N+(Boc)2OC12H20F2N2O2\text{C}_6\text{H}_{10}\text{F}_2\text{N} + (\text{Boc})_2\text{O} \rightarrow \text{C}_{12}\text{H}_{20}\text{F}_2\text{N}_2\text{O}_2 .

Optimization Challenges

  • Steric Hindrance: Bulky Boc and CF₂H groups complicate coupling reactions, necessitating high catalyst loadings (e.g., Pd(PPh₃)₄ at 10 mol%) .

  • Racemization: Basic conditions during Boc protection may lead to partial racemization, requiring chiral resolution for enantiopure products.

Physicochemical Properties

Solubility and Stability

PropertyValue/ObservationSource
Aqueous Solubility0.5 mg/mL (pH 7.4)
LogP2.1 ± 0.3
Thermal StabilityStable ≤ 150°C (DSC)

The difluoromethyl group increases hydrophobicity compared to non-fluorinated analogs (e.g., LogP = 1.2 for tert-butyl 4-aminopiperidine-1-carboxylate).

Comparative Analysis of Fluorinated Piperidines

CompoundMolecular FormulaMolecular Weight (g/mol)LogP
tert-Butyl 4-amino-4-(CF₃)piperidine-1-carboxylateC₁₁H₁₉F₃N₂O₂292.282.8
tert-Butyl 4-amino-4-(CF₂H)piperidine-1-carboxylateC₁₂H₂₀F₂N₂O₂274.292.1
tert-Butyl 4-amino-4-(CH₂F)piperidine-1-carboxylateC₁₁H₂₁FN₂O₂232.291.6

Data adapted from .

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The compound’s rigidity and fluorine content make it a candidate for kinase binding pockets. For example:

  • JAK3 Inhibitors: Analogous Boc-protected piperidines show IC₅₀ values < 10 nM in enzymatic assays .

  • BTK Inhibitors: Difluoromethyl groups improve target residence time by forming hydrogen bonds with Thr⁴⁷⁴ .

Prodrug Development

The Boc group is enzymatically cleaved in vivo, enabling controlled release of active amines. Preclinical studies demonstrate:

  • Oral Bioavailability: 68% in rodent models (vs. 22% for non-Boc analogs) .

  • Plasma Half-Life: 6.2 hours, suitable for once-daily dosing .

Future Research Directions

Stereoselective Synthesis

Developing asymmetric catalytic methods to access enantiopure forms could unlock applications in CNS therapeutics.

Fluorine-Specific Bioisosterism

Replacing CF₂H with other fluorinated groups (e.g., CF₃, OCF₃) may optimize target selectivity .

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